2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole typically involves the alkylation of 2,5-bis(furan-2-yl)-1H-imidazole with methyl iodide in acetone in the presence of potassium hydroxide . This reaction yields a mixture of isomeric N-methyl derivatives, with 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole being the major product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as fluorescence sensors.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-(1H-benzo[d]imidazol-2-yl)benzenesulfonic acid
Uniqueness
2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole is unique due to its combination of furan and benzimidazole moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-methylbenzimidazole |
InChI |
InChI=1S/C12H10N2O/c1-14-10-6-3-2-5-9(10)13-12(14)11-7-4-8-15-11/h2-8H,1H3 |
InChI Key |
YVQCETOZYJRBBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Origin of Product |
United States |
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